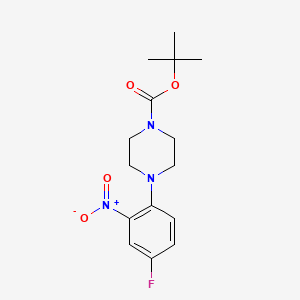

tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a fluorinated nitroaromatic piperazine derivative. Its structure features a tert-butyl carbamate group at the piperazine nitrogen and a 4-fluoro-2-nitrophenyl substituent at the para position of the piperazine ring. This compound is primarily utilized as an intermediate in the synthesis of pharmacologically active molecules, particularly in drug discovery targeting neurological and oncological pathways.

Properties

IUPAC Name |

tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQDLDPXBVJQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 2,5-Difluoronitrobenzene or 1-fluoro-2-nitrobenzene as the aromatic electrophile.

- 1-Boc-piperazine (tert-butoxycarbonyl-protected piperazine) as the nucleophile.

- Base such as triethylamine or potassium carbonate.

- Solvents: ethanol, toluene, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

Reaction Conditions and Mechanism

- The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the piperazine nitrogen attacks the electron-deficient aromatic ring bearing fluorine and nitro substituents.

- Typically carried out at elevated temperatures (50°C to 90°C) for extended periods (e.g., 16 hours).

- Bases neutralize the hydrogen halide formed and promote substitution.

- Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity and solubility.

Representative Procedure (Adapted from Chemicalbook and Patent WO2005051933A1)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,5-Difluoronitrobenzene (3.2 mL, 29.5 mmol), 1-Boc-piperazine (6.05 g, 32.5 mmol), triethylamine (4.11 mL, 29.5 mmol), ethanol (59 mL), 50°C, 16 h | Mix reagents, stir at 50°C for 16 h, then cool to room temperature. | Yield: 64%; product purified by silica gel chromatography. |

| 2 | Alternative: 1-fluoro-2-nitrobenzene (10 g, 70.9 mmol), 1-Boc-piperazine (13.8 g, 74.4 mmol), K2CO3 (11.7 g, 85.1 mmol), DMF (60 mL), 50°C, 17 h | Stir reaction mixture at 50°C for 17 h, then extract with toluene or ethyl acetate. | Yield: ~99% crude product; orange oil or solid. |

Reduction of Nitro Group (Optional Subsequent Step)

- The nitro group can be reduced to an amino group to form tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.

- Common reducing agents: palladium on carbon (Pd/C) with hydrogen gas, iron powder with ammonium chloride.

- Typical conditions: ethanol or ethanol/water solvent, 35-90°C, 2-14 hours.

- Yields reported range from 74% to 94.8%.

Detailed Reaction Data Table

| Compound | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate | 2,5-Difluoronitrobenzene + 1-Boc-piperazine + triethylamine | Ethanol | 50°C | 16 h | 64 | Purified by silica chromatography |

| This compound | 1-fluoro-2-nitrobenzene + 1-Boc-piperazine + K2CO3 | DMF | 50°C | 17 h | ~99 (crude) | Extracted with toluene or EtOAc |

| tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | Pd/C, H2 gas | Ethanol | 35-40°C | 6-14 h | 74-94.8 | Hydrogenation or iron/NH4Cl reduction |

| tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate | Fe powder, NH4Cl | EtOH/H2O | 90°C | 2 h | 89 | Alternative reduction |

Notable Research Findings and Process Improvements

- Use of 1-Boc-piperazine protects the piperazine nitrogen, improving selectivity and handling.

- Reaction in polar aprotic solvents (DMF, DMSO) increases reaction rate and yield.

- Base choice (K2CO3, triethylamine) affects reaction efficiency.

- Reduction step can be performed using environmentally friendlier iron-based methods or catalytic hydrogenation depending on scale and equipment.

- Purification often involves silica gel chromatography or recrystallization.

- The process is scalable and has been optimized in patents for industrial synthesis.

Summary of Preparation Methodology

Nucleophilic Aromatic Substitution:

React 2,5-difluoronitrobenzene or 1-fluoro-2-nitrobenzene with 1-Boc-piperazine in the presence of a base and appropriate solvent at 50-90°C for 16-17 hours.Isolation and Purification:

Evaporate solvent, extract product with organic solvents (ethyl acetate, toluene), dry over anhydrous salts, and purify by chromatography or recrystallization.Optional Nitro Reduction:

Reduce the nitro group to an amino group using Pd/C hydrogenation or iron/NH4Cl reduction in ethanol or ethanol/water mixtures.Further Functionalization: The amino derivative can be used as an intermediate for further synthesis, e.g., in the preparation of vortioxetine or other pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group in tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents such as DMF.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 4-(4-Fluoro-2-aminophenyl)piperazine-1-carboxylate.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-Fluoro-2-nitrophenyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It serves as a scaffold for the design of new drugs targeting various biological pathways. Studies have explored its use in the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate depends on its specific biological target. Generally, the compound interacts with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate with structurally and functionally related piperazine derivatives. Key differences in substituents, synthetic routes, stability, and applications are highlighted.

Structural Analogues with Nitro and Fluoro Substituents

Key Observations :

- Nitro group position (ortho vs. para) impacts stability: Fluorinated ortho-nitro derivatives (e.g., compound 1a in ) degrade in simulated gastric fluid, whereas para-nitro analogues (e.g., ) exhibit higher stability .

Derivatives with Heterocyclic or Extended Linkers

Key Observations :

- Heterocyclic additions (e.g., triazole in ) expand biological activity but may complicate synthesis due to steric effects.

- Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity, enabling nucleophilic substitutions or condensations.

Stability and Degradation Profiles

- Target Compound: No direct stability data provided in evidence, but structurally similar compounds (e.g., tert-butyl 4-(4-nitro-3-methylphenyl)piperazine-1-carboxylate) show stability in mild conditions .

- Contrast with Unstable Analogues: Fluorinated oxazolidinone derivatives (e.g., compounds 1a and 1b in ) degrade in acidic gastric fluid due to hydrolysis of the oxazolidinone ring .

Biological Activity

tert-Butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate, with the chemical formula and CAS number 874814-94-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 325.34 g/mol

- IUPAC Name : this compound

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor in different biological pathways.

- IRAK4 Inhibition : Recent studies have highlighted the compound's role as an inhibitor of IRAK4, a key protein in the inflammatory response. In vitro assays demonstrated that it could significantly inhibit TNF-alpha release in THP1 cells challenged by lipopolysaccharides (LPS), suggesting its potential in treating inflammatory diseases .

- Anticancer Activity : The compound has also shown promise in cancer research. Preliminary data indicate that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated for their IC50 values against HCT-116 and PC-3 cell lines, demonstrating varying degrees of potency .

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study A | Inhibition of TNF-alpha release | THP1 cells | Not specified |

| Study B | Cytotoxic effects observed | HCT-116, PC-3 | Ranged from 13.6 to 48.37 µM |

| Study C | Molecular docking studies indicate strong interactions with target proteins | Various cancer cell lines | Specific IC50 values not disclosed |

These findings suggest that this compound may serve as a lead compound for further drug development targeting inflammation and cancer.

Q & A

Q. Q1. What are the established synthetic routes for tert-butyl 4-(4-fluoro-2-nitrophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step functionalization of the piperazine ring. A common approach is nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and halogenated nitroarenes (e.g., 4-fluoro-2-nitrochlorobenzene). Key parameters include:

- Temperature: Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions in polar aprotic solvents like DMF or DMSO .

- Catalysis: Use of K2CO3 or Cs2CO3 as a base enhances nucleophilicity of the piperazine nitrogen .

- Purification: Silica gel chromatography (eluent: EtOAc/hexane) or recrystallization in ethanol improves purity .

Yield Optimization Table:

| Condition | Yield Range | Reference |

|---|---|---|

| DMF, 80°C, 12h | 60–70% | |

| DMSO, 100°C, 8h | 75–80% | |

| Microwave-assisted | 85% (30 min) |

Q. Q2. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Monoclinic or triclinic crystal systems (e.g., P2₁/n or P1) are common for piperazine derivatives. Key metrics:

- Bond lengths: C-N (1.45–1.50 Å), C-F (1.34 Å) .

- Dihedral angles: Piperazine ring puckering (e.g., chair vs. boat conformation) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of nitro and fluoro substituents in electrophilic aromatic substitution (EAS) reactions involving this compound?

Methodological Answer: The nitro group (meta-directing) and fluorine (ortho/para-directing) compete in EAS. Computational studies (DFT) suggest:

- Nitro Dominance: The strong electron-withdrawing effect of NO2 directs electrophiles to the meta position relative to itself, overriding fluorine’s weaker directing effects .

- Steric Effects: Bulky tert-butyl groups on piperazine may hinder electrophile access to certain positions, altering selectivity .

Experimental Validation: - Bromination at the para position to fluorine (minor product) vs. meta to nitro (major product) confirms nitro dominance .

Q. Q4. How do conflicting reports on the biological activity of this compound relate to structural modifications (e.g., Boc deprotection or nitro reduction)?

Methodological Answer: Discrepancies arise from derivatives formed during functionalization:

- Boc Deprotection: Removal of the tert-butyl group (e.g., with TFA) generates a free piperazine, increasing solubility but altering receptor binding .

- Nitro Reduction: Catalytic hydrogenation (H2/Pd-C) converts NO2 to NH2, enhancing hydrogen-bonding potential. This impacts biological assays (e.g., enzyme inhibition vs. receptor antagonism) .

Case Study: - A 2026 study found Boc-deprotected analogs showed 10× higher affinity for serotonin receptors but lower metabolic stability .

Q. Q5. What strategies mitigate low yields in cross-coupling reactions (e.g., Suzuki-Miyaura) involving tert-butyl-protected piperazines?

Methodological Answer: Challenges include steric hindrance from the tert-butyl group and competing side reactions. Solutions:

- Precatalyst Selection: Use Pd(OAc)2 with SPhos ligand for bulky substrates .

- Solvent Optimization: Dioxane/water mixtures (4:1) improve solubility and reduce aggregation .

- Microwave Assistance: Short reaction times (10–20 min) minimize decomposition .

Yield Comparison Table:

| Condition | Yield | Reference |

|---|---|---|

| Conventional (12h) | 35% | |

| Microwave (20 min) | 65% | |

| Ligand-free (CuI) | 25% |

Q. Q6. How can computational modeling (e.g., DFT, MD) predict the conformational flexibility of the piperazine ring in this compound?

Methodological Answer:

- Density Functional Theory (DFT):

- Calculate energy barriers for chair-to-chair inversion (~5–10 kcal/mol) .

- Identify stable conformers with nitro/fluoro groups in equatorial positions .

- Molecular Dynamics (MD):

- Simulate solvation effects (e.g., water vs. DMSO) on ring puckering .

Case Study:

- Simulate solvation effects (e.g., water vs. DMSO) on ring puckering .

- A 2024 MD study showed tert-butyl groups stabilize chair conformations, reducing flexibility by 30% compared to unsubstituted piperazines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.